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molecular formula C11H13BrSSi B8538370 4-Bromo-2-(trimethylsilyl)benzothiophene

4-Bromo-2-(trimethylsilyl)benzothiophene

Cat. No. B8538370
M. Wt: 285.28 g/mol
InChI Key: HQMDBGODFMLDQY-UHFFFAOYSA-N
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Patent
US08455521B2

Procedure details

A stirred solution of ˜80% pure 4-bromobenzothiophene (580 mg, 2.7 mmol) and chlorotrimethylsilane (0.70 mL, 5.4 mmol) in dry THF (10 mL) was cooled to −70° C. and 2 M LDA in 1:1 THF/heptane (1.35 mL, 5.4 mmol) was added dropwise over 2 min. The mixture was stirred at −70° C. for 1.5 h and diluted with ether (80 mL) and 5% aq HCl (20 mL). The organic layer was separated, washed with sat'd aq NaHCO3 (20 mL) and dried over MgSO4. Removal of the solvent left 4-bromo-2-(trimethylsilyl)benzothiophene (740 mg, 95%) as an amber oil.
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
THF heptane
Quantity
1.35 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]2[CH:8]=[CH:9][S:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.Cl[Si:12]([CH3:15])([CH3:14])[CH3:13].[Li+].CC([N-]C(C)C)C.C1COCC1.CCCCCCC>C1COCC1.CCOCC.Cl>[Br:1][C:2]1[C:7]2[CH:8]=[C:9]([Si:12]([CH3:15])([CH3:14])[CH3:13])[S:10][C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
580 mg
Type
reactant
Smiles
BrC1=CC=CC2=C1C=CS2
Name
Quantity
0.7 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
THF heptane
Quantity
1.35 mL
Type
reactant
Smiles
C1CCOC1.CCCCCCC
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
20 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −70° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with sat'd aq NaHCO3 (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
WAIT
Type
WAIT
Details
left 4-bromo-2-(trimethylsilyl)benzothiophene (740 mg, 95%) as an amber oil

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
BrC1=CC=CC2=C1C=C(S2)[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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